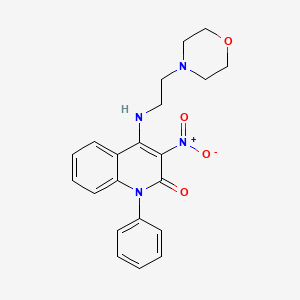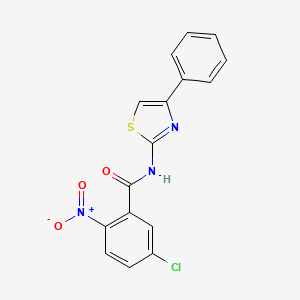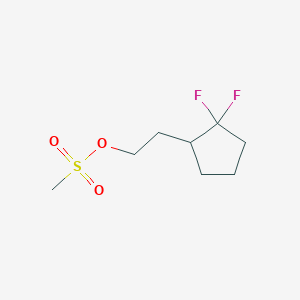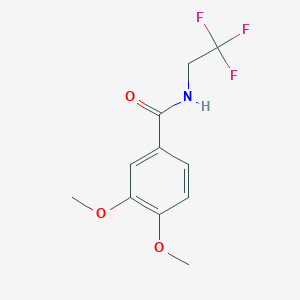
4-((2-morpholinoethyl)amino)-3-nitro-1-phenylquinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
Fluorescence Properties and Molecular Probes
One area of interest is the fluorescence properties of certain quinolinone derivatives, which have been studied for their potential use as molecular fluorescent probes. These compounds, including various amino-substituted phenylquinolinones, have been evaluated for their ability to bind to biomolecules, making them useful in bioimaging and diagnostic applications. For instance, derivatives with ethylenoxy units as spacers have been tested for optimal fluorescence labeling of biomolecules (Motyka et al., 2011).
Antimalarial Activity
Research into the antimalarial activity of quinolinylamino derivatives has demonstrated significant potential. A series of compounds, including those related to the structure of interest, were synthesized and evaluated for their effectiveness against Plasmodium berghei in mice. The studies showed a correlation between the antimalarial potency of these compounds and certain structural features, offering a promising avenue for the development of new antimalarial agents (Werbel et al., 1986).
Catalysis and Chemical Transformations
The compound has relevance in catalytic processes and chemical transformations as well. For example, certain nitroarene compounds have been successfully reduced to aminoarenes using formic acid in the presence of ruthenium catalysts, showcasing the potential of these substances in synthetic chemistry and the production of industrially relevant compounds (Watanabe et al., 1984).
Enantioselective Synthesis
The enantioselective synthesis of β-amino amides from 4-nitrophenyl esters, utilizing isothiourea catalysis, has been explored. This research demonstrates the compound's potential application in the synthesis of enantioselectively enriched molecules, which is important for the development of drugs and other active substances with specific chiral configurations (Arokianathar et al., 2018).
Synthesis of Biologically Active Compounds
The compound also serves as an intermediate in the synthesis of various biologically active compounds. Its versatility in chemical reactions enables the creation of novel molecules with potential applications in pharmaceuticals and material science. For example, the synthesis of novel 3-hydroxyquinolin-4(1H)-one derivatives with potential anticancer and fluorescence properties illustrates the broad utility of these compounds in medicinal chemistry and diagnostics (Funk et al., 2015).
Mechanism of Action
properties
IUPAC Name |
4-(2-morpholin-4-ylethylamino)-3-nitro-1-phenylquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4/c26-21-20(25(27)28)19(22-10-11-23-12-14-29-15-13-23)17-8-4-5-9-18(17)24(21)16-6-2-1-3-7-16/h1-9,22H,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODGMARWNKCDOQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCNC2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

methyl]-5-(trifluoromethyl)pyridine](/img/structure/B2843684.png)

![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2843687.png)
![2-(2-(4-(Ethylthio)phenyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2843688.png)
![(E)-2-(4-chlorophenyl)-2-[(E)-2-(4-chlorophenyl)ethenyl]sulfonyl-N,N-dimethylethenamine](/img/structure/B2843689.png)
![5-(2-Methylpropyl)-4-oxo-2-sulfanyl-3,4-dihydropyrido[2,3-d]pyrimidine-7-carboxylic acid](/img/structure/B2843692.png)
![2-[(3-cyano-7,7-dimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2843694.png)

![1-[(3-Chlorophenyl)methyl]-6-fluoro-3-(4-fluorophenyl)sulfonylquinolin-4-one](/img/structure/B2843698.png)

![2-[2-(1,3-Benzodioxol-5-yl)cyclopropyl]cyclopropane-1-carboxylic acid](/img/structure/B2843701.png)

![2-({1-[2-(diethylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-propylacetamide](/img/structure/B2843705.png)
